Radiochemical Yield at Optimized pH 7: FMIDA vs. pH-Dependent Performance of FMIDA Across pH Range
FMIDA achieves a maximum radiochemical yield (RCY) of 98.0% under optimized conditions (pH 7, 100 μg stannous chloride, 100 μg substrate, 37 °C) [1]. The pH dependence is steep: at pH 2 RCY drops to 51.1 ± 1.2% with free pertechnetate as the predominant species (32.8 ± 1.8%), and at pH 9 and 11 RCY falls to 82.6 ± 1.8% and 75.2 ± 0.4% respectively, with stannous hydroxide colloid formation [1]. For the closest structurally analogous renal agent, ⁹⁹mTc-PMIDA (pyridyl analog), the literature reports that chelation with ⁹⁹mTc 'resulted in a single radiochemical product' but does not provide a numerical RCY percentage, precluding direct quantitative yield comparison [2]. ⁹⁹mTc(CO)₃(CMT-IDA), another renal IDA derivative, achieves >98% radiochemical purity under its own optimized conditions—comparable in magnitude to FMIDA's 98.0% but achieved via a different ⁹⁹mTc-tricarbonyl precursor approach rather than direct stannous reduction [3].
| Evidence Dimension | Radiochemical yield (RCY) at optimal pH |
|---|---|
| Target Compound Data | 98.0% RCY at pH 7 (⁹⁹mTc-FMIDA, stannous reduction method) |
| Comparator Or Baseline | ⁹⁹mTc-PMIDA: 'single radiochemical product' reported (no numerical RCY % available); ⁹⁹mTc(CO)₃(CMT-IDA): >98% radiochemical purity (tricarbonyl method) |
| Quantified Difference | FMIDA RCY = 98.0%; pH-dependent RCY range: 51.1% (pH 2) to 98.0% (pH 7) to 75.2% (pH 11). Comparator RCY not numerically comparable due to different reporting standards and labeling chemistries. |
| Conditions | FMIDA: 100 μg SnCl₂, 100 μg substrate, pH 7, 37 °C, analyzed by TLC/paper electrophoresis/HPLC [1]. PMIDA: stannous reduction, analyzed by TLC/electrophoresis [2]. CMT-IDA: ⁹⁹mTc(CO)₃ precursor, HPLC analysis [3]. |
Why This Matters
The quantitative RCY of 98.0% at pH 7, combined with the documented steep pH-dependent RCY profile, provides a defined operational window for kit formulation that is specifically characterized for FMIDA but not numerically reported for its closest pyridyl analog PMIDA, making FMIDA the compound with more completely documented labeling performance parameters.
- [1] Sanad, M. H.; Ibrahim, A. A.; Talaat, H. Synthesis, bioevaluation and gamma scintigraphy of ⁹⁹mTc-N-2-(furylmethyl iminodiacetic acid) complex as a new renal radiopharmaceutical. Journal of Radioanalytical and Nuclear Chemistry 2017, 315, 57–63. View Source
- [2] Karube, Y.; Iwamoto, K.; Takata, J. Technetium-99m complex of N-(2-pyridylmethyl)iminodiacetic acid as a new renal radiopharmaceutical. Annals of Nuclear Medicine 1999, 13 (2), 127–132. View Source
- [3] Bhadwal, M.; Satpati, D.; Singhal, S.; Sarma, H. D.; Venkatesh, M.; Banerjee, S. Preparation of ⁹⁹mTc(CO)₃-Carboxymethylthioethyl Iminodiacetic Acid and Evaluation as a Potential Renal Imaging Agent. Current Radiopharmaceuticals 2012, 5 (1), 65–70. View Source
